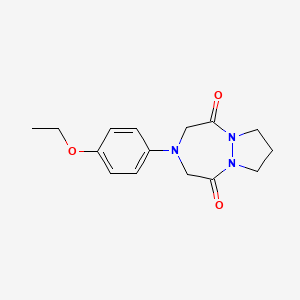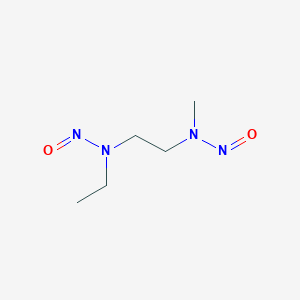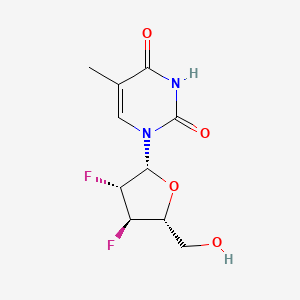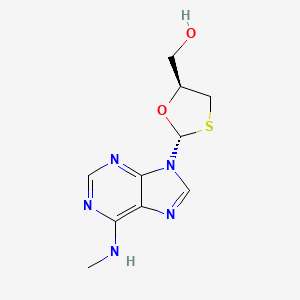
(2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine typically involves multiple steps, including the formation of the oxathiolane ring and the attachment of the adenine base. Common synthetic routes may include:
Formation of the Oxathiolane Ring: This step involves the reaction of a suitable diol with a sulfur-containing reagent under acidic or basic conditions.
Attachment of the Adenine Base: The adenine base is then attached to the oxathiolane ring through a glycosylation reaction, often using a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxathiolane ring can be reduced to form a thiol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying nucleoside analogs.
Biology
In biological research, this compound is used to study the mechanisms of nucleoside analog incorporation into DNA and RNA. It can also be used to investigate the effects of nucleoside analogs on cellular processes.
Medicine
In medicine, this compound is explored for its potential antiviral and anticancer properties. Nucleoside analogs are known to inhibit viral replication and interfere with cancer cell proliferation.
Industry
In the pharmaceutical industry, this compound can be used in the development of new drugs. It may also be used in the production of diagnostic reagents and other biomedical applications.
Wirkmechanismus
The mechanism of action of (2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA/RNA polymerases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zidovudine (AZT): A nucleoside analog used in the treatment of HIV.
Lamivudine (3TC): Another nucleoside analog used in the treatment of HIV and hepatitis B.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Uniqueness
(2R,5R)-N6-Methyl-9-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)adenine is unique due to its specific oxathiolane ring structure and the presence of the hydroxymethyl group. These structural features may confer distinct biological activities and pharmacokinetic properties compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
145986-37-4 |
|---|---|
Molekularformel |
C10H13N5O2S |
Molekulargewicht |
267.31 g/mol |
IUPAC-Name |
[(2R,5S)-2-[6-(methylamino)purin-9-yl]-1,3-oxathiolan-5-yl]methanol |
InChI |
InChI=1S/C10H13N5O2S/c1-11-8-7-9(13-4-12-8)15(5-14-7)10-17-6(2-16)3-18-10/h4-6,10,16H,2-3H2,1H3,(H,11,12,13)/t6-,10+/m0/s1 |
InChI-Schlüssel |
OMYQVAATEBTUOQ-QUBYGPBYSA-N |
Isomerische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@@H]3O[C@H](CS3)CO |
Kanonische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3OC(CS3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


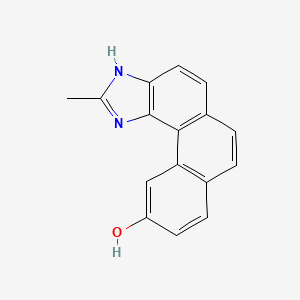
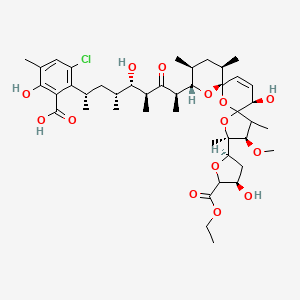

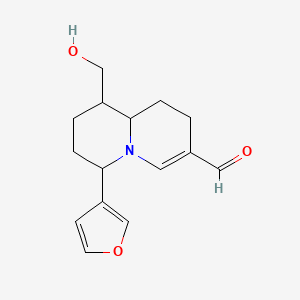


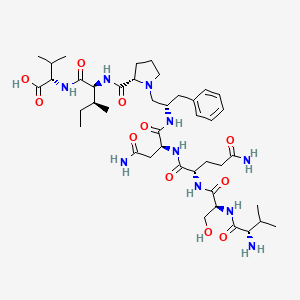
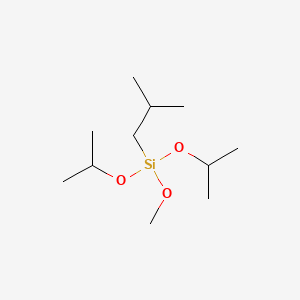
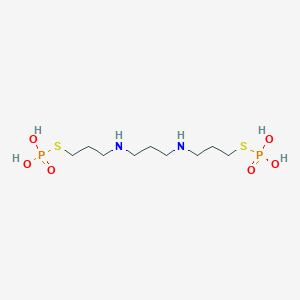
![[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone](/img/structure/B12804055.png)
